molecular formula C15H12N2O4S B1459707 1-(Phenylsulfonyl)-4-azaindole-6-carboxylic acid methyl ester CAS No. 1448260-03-4

1-(Phenylsulfonyl)-4-azaindole-6-carboxylic acid methyl ester

Cat. No. B1459707
CAS RN: 1448260-03-4
M. Wt: 316.3 g/mol
InChI Key: LMDXUUQPHYCIGS-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-azaindole-6-carboxylic acid methyl ester, also known as PSI-6206, is a chemical compound that belongs to the class of azaindole carboxylic acid derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of virology.

Scientific Research Applications

1-(Phenylsulfonyl)-4-azaindole-6-carboxylic acid methyl ester has been extensively studied for its potential applications in the treatment of viral infections, particularly hepatitis C virus (HCV). It has been shown to inhibit the replication of HCV in vitro and in vivo. In addition, it has also been studied for its potential applications in the treatment of other viral infections, such as dengue virus and yellow fever virus.

Mechanism Of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-azaindole-6-carboxylic acid methyl ester involves the inhibition of the HCV NS5B polymerase, which is responsible for the replication of the viral genome. 1-(Phenylsulfonyl)-4-azaindole-6-carboxylic acid methyl ester binds to the active site of the polymerase and prevents the incorporation of nucleotides into the growing RNA chain, thereby inhibiting viral replication.
Biochemical and Physiological Effects
1-(Phenylsulfonyl)-4-azaindole-6-carboxylic acid methyl ester has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an antiviral drug. It has also been shown to have good bioavailability and can be administered orally.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(Phenylsulfonyl)-4-azaindole-6-carboxylic acid methyl ester is its high potency against HCV, with an EC50 value in the nanomolar range. It also has good selectivity, with minimal effects on human DNA polymerases. However, one of the limitations of 1-(Phenylsulfonyl)-4-azaindole-6-carboxylic acid methyl ester is its susceptibility to resistance, which can develop rapidly in vitro and in vivo.

Future Directions

There are several future directions for the study of 1-(Phenylsulfonyl)-4-azaindole-6-carboxylic acid methyl ester. One area of research is the development of combination therapies with other antiviral drugs to overcome the issue of resistance. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 1-(Phenylsulfonyl)-4-azaindole-6-carboxylic acid methyl ester in different patient populations, such as those with liver cirrhosis or renal impairment. Finally, the development of new analogs of 1-(Phenylsulfonyl)-4-azaindole-6-carboxylic acid methyl ester with improved potency and selectivity is also an area of interest.
Conclusion
In conclusion, 1-(Phenylsulfonyl)-4-azaindole-6-carboxylic acid methyl ester is a promising compound with potential applications in the treatment of viral infections, particularly HCV. Its high potency, good selectivity, and low toxicity make it a promising candidate for further development as an antiviral drug. However, the issue of resistance and the need for combination therapies remain important areas of research.

properties

IUPAC Name

methyl 1-(benzenesulfonyl)pyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-21-15(18)11-9-14-13(16-10-11)7-8-17(14)22(19,20)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDXUUQPHYCIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CN2S(=O)(=O)C3=CC=CC=C3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-4-azaindole-6-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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